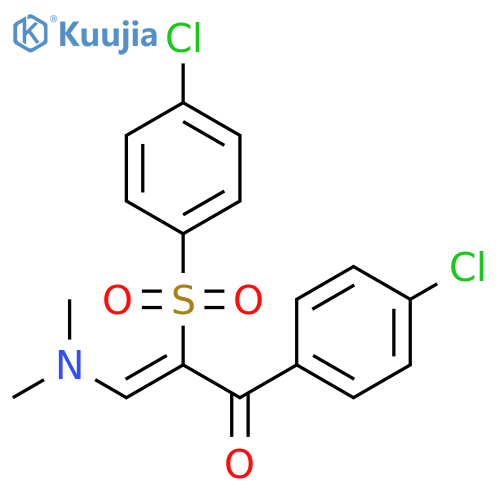

Cas no 1164563-97-6 (1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-2-propen-1-one)

1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-2-propen-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)SULFONYL]-3-(DIMETHYLAMINO)-2-PROPEN-1-ONE

- 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-2-propen-1-one

-

- インチ: 1S/C17H15Cl2NO3S/c1-20(2)11-16(17(21)12-3-5-13(18)6-4-12)24(22,23)15-9-7-14(19)8-10-15/h3-11H,1-2H3/b16-11-

- InChIKey: HXLCZXHWLXUEBY-WJDWOHSUSA-N

- ほほえんだ: C(C1=CC=C(Cl)C=C1)(=O)/C(/S(C1=CC=C(Cl)C=C1)(=O)=O)=C/N(C)C

1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-2-propen-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 4D-015-10G |

1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one |

1164563-97-6 | >90% | 10g |

£5775.00 | 2025-02-09 | |

| Key Organics Ltd | 4D-015-10MG |

1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one |

1164563-97-6 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| Key Organics Ltd | 4D-015-1MG |

1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one |

1164563-97-6 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00871600-1g |

(2Z)-2-(4-Chlorobenzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |

1164563-97-6 | 90% | 1g |

¥4193.0 | 2023-04-05 | |

| Key Organics Ltd | 4D-015-5G |

1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one |

1164563-97-6 | >90% | 5g |

£3080.00 | 2025-02-09 | |

| Key Organics Ltd | 4D-015-0.5G |

1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one |

1164563-97-6 | >90% | 0.5g |

£385.00 | 2025-02-09 | |

| Key Organics Ltd | 4D-015-5MG |

1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one |

1164563-97-6 | >90% | 5mg |

£35.00 | 2025-02-09 | |

| TRC | C153205-25mg |

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one |

1164563-97-6 | 25mg |

$ 230.00 | 2022-04-01 | ||

| TRC | C153205-50mg |

1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one |

1164563-97-6 | 50mg |

$ 380.00 | 2022-04-01 | ||

| Key Organics Ltd | 4D-015-1G |

1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one |

1164563-97-6 | >90% | 1g |

£770.00 | 2025-02-09 |

1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-2-propen-1-one 関連文献

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-2-propen-1-oneに関する追加情報

Recent Advances in the Study of 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-2-propen-1-one (CAS: 1164563-97-6)

The compound 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-2-propen-1-one (CAS: 1164563-97-6) has recently emerged as a promising scaffold in medicinal chemistry research. This α,β-unsaturated ketone derivative with dual chlorophenyl groups and a dimethylamino substituent has demonstrated significant pharmacological potential, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have focused on its unique electronic configuration and reactivity profile, which make it an attractive building block for drug discovery.

Structural characterization studies using X-ray crystallography and NMR spectroscopy have revealed that the compound adopts a planar conformation stabilized by intramolecular charge transfer between the electron-rich dimethylamino group and the electron-deficient enone system. This molecular architecture contributes to its ability to interact with biological targets through multiple binding modes, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

In pharmacological screening, this compound has shown remarkable inhibitory activity against several protein kinases, particularly those involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry reported IC50 values in the low micromolar range against JAK2 and SYK kinases, suggesting potential applications in autoimmune disease treatment. The sulfonyl moiety appears to play a crucial role in target binding, forming key interactions with conserved lysine residues in the ATP-binding pocket.

Antimicrobial studies have demonstrated that derivatives of 1164563-97-6 exhibit broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism appears to involve disruption of bacterial membrane integrity and inhibition of essential metabolic enzymes. Structure-activity relationship (SAR) analyses indicate that the 4-chlorophenyl groups significantly contribute to this antimicrobial activity while maintaining low mammalian cytotoxicity.

Recent synthetic methodology developments have enabled more efficient production of this compound and its analogs. A 2024 publication in Organic Process Research & Development described an improved three-step synthesis from commercially available 4,4'-dichlorodiphenyl sulfone, achieving an overall yield of 68% with excellent purity (>99%). This advance addresses previous challenges in scaling up production while maintaining stereochemical integrity.

Pharmacokinetic studies in animal models have revealed favorable absorption and distribution profiles, with oral bioavailability reaching 42% in rodent studies. The compound demonstrates moderate plasma protein binding (78-82%) and shows good penetration into target tissues, including synovial fluid and lung tissue. Metabolism occurs primarily through hepatic CYP3A4-mediated oxidation, producing several active metabolites that contribute to the overall pharmacological effect.

Current research directions include the development of prodrug strategies to improve solubility and the design of targeted delivery systems to enhance tissue specificity. Several pharmaceutical companies have included derivatives of 1164563-97-6 in their preclinical pipelines, with potential indications ranging from rheumatoid arthritis to oncology applications. The compound's versatility and demonstrated biological activity position it as an important scaffold for future drug development efforts in multiple therapeutic areas.

1164563-97-6 (1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)-2-propen-1-one) 関連製品

- 1404119-50-1(Benzo[b]thiophene, 6-bromo-5-fluoro-)

- 1361832-04-3(Hydroxy-(3',5'-dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)

- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)

- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)

- 1495754-93-2(3-amino-2-(2,3-dimethoxyphenyl)propanoic acid)

- 1250689-18-9(1-(3-azidopropyl)-1H-pyrazole)

- 99863-04-4(N-(2-methylpropyl)cyclohexanamine hydrochloride)

- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)

- 2168894-56-0(1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-one)

- 1704117-20-3(1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine)